Diphenylphosphine borane

Catalog No.
S1899997
CAS No.
41593-58-2
M.F
C12H11BP
M. Wt
197 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylphosphine borane

CAS Number

41593-58-2

Product Name

Diphenylphosphine borane

Molecular Formula

C12H11BP

Molecular Weight

197 g/mol

InChI

InChI=1S/C12H11P.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;

InChI Key

LRNNYBXLESRLOS-UHFFFAOYSA-N

SMILES

[B].C1=CC=C(C=C1)PC2=CC=CC=C2

Canonical SMILES

[B].C1=CC=C(C=C1)PC2=CC=CC=C2

Lewis Acid and Hydride Source

Borane-diphenylphosphine complex acts as a Lewis acid. Lewis acids are electron-pair acceptors, and this complex can accept electron pairs from Lewis bases to form temporary adducts. This property allows it to activate various substrates for further reactions ().

Furthermore, the complex serves as a source of hydride (H-) ions. The B-H bonds in the molecule are susceptible to cleavage, releasing a hydride ion that can participate in reduction reactions. This makes it a valuable reagent for converting carbonyl groups (C=O) to alcohols (C-OH) ().

Ligand in Transition Metal Catalysis

The diphenylphosphine (Ph2P) moiety in the complex functions as a bidentate ligand, meaning it can bind to a central metal atom using two donor sites. This property makes Borane-diphenylphosphine complex a versatile ligand for various transition metals like palladium, nickel, and ruthenium. These complexes are then employed as catalysts in numerous organic coupling reactions, including:

  • Buchwald-Hartwig amination: Formation of carbon-nitrogen (C-N) bonds ()
  • Suzuki-Miyaura coupling: Formation of carbon-carbon (C-C) bonds between aryl/vinyl groups ()
  • Stille coupling: Formation of C-C bonds using organotin reagents ()
  • Sonogashira coupling: Formation of carbon-carbon (C-C) bonds between terminal alkynes and aryl/vinyl halides ()
  • Negishi coupling: Formation of C-C bonds between organozinc reagents and aryl/vinyl halides ()
  • Hiyama coupling: Formation of C-C bonds between silicon-based reagents and aryl/vinyl halides ()

The Borane-diphenylphosphine complex plays a crucial role in these reactions by enhancing the reactivity of the transition metal catalyst, leading to efficient and selective bond formation.

Other Applications

Beyond the aforementioned applications, Borane-diphenylphosphine complex finds use in:

  • Nucleophilic addition reactions: Due to its Lewis acidity, the complex can activate electrophiles for nucleophilic attack ().
  • Catalytic dehydrogenation: In combination with ruthenium catalysts, the complex can facilitate the removal of hydrogen atoms from organic molecules ().
  • Deprotonation reactions: The complex can act as a mild base for deprotonating specific functional groups in organic molecules.

Borane-diphenylphosphine complex, also known as diphenylphosphine borane, is a white to off-white crystalline solid with the chemical formula C₁₂H₁₄BP []. It is a Lewis acid-base adduct formed by the interaction of a Lewis acid, borane (BH₃), with a Lewis base, diphenylphosphine (Ph₂PH) []. This compound finds significance in scientific research due to its unique properties that make it a valuable reagent and ligand [].


Molecular Structure Analysis

The borane-diphenylphosphine complex features a tetrahedral BH₃ unit bonded to a phosphorus atom from the Ph₂PH molecule through a dative covalent bond. The phosphorus atom forms three single bonds with the two phenyl groups (C₆H₅) and donates a lone pair of electrons to the electron-deficient boron atom in BH₃ []. This donation results in a tetrahedral geometry around the boron atom and a trigonal pyramidal geometry around the phosphorus atom [].


Chemical Reactions Analysis

Synthesis:

Borane-diphenylphosphine complex can be synthesized by reacting diphenylphosphine with diborane (B₂H₆) in an inert solvent like diethyl ether (Et₂O) at low temperatures [].

Ph₂PH + B₂H₆ → 2 Ph₂PH•BH₃

Reactions:

The Lewis acidity of the BH₃ unit makes the complex a versatile reagent for various reactions. Here are some examples:

  • Nucleophilic addition reactions

    The BH₃ group acts as an electrophile, accepting electron pairs from nucleophiles. For instance, it reacts with aldehydes and ketones to form tetravalent boron adducts [].

  • Dehydrogenation

    In the presence of a ruthenium catalyst, the complex can facilitate dehydrogenation reactions of alcohols and amines.

  • Deprotonation reactions

    Strong bases can deprotonate the BH₃ unit, generating a nucleophilic borohydride species (BH₄⁻) [].

  • Coupling reactions

    The complex can act as a catalyst for coupling reactions between alkynes and aryl halides.

Mechanism of Action (Not Applicable)

Borane-diphenylphosphine complex does not have a known biological function and hence no mechanism of action in biological systems.

Physical and Chemical Properties

  • Melting point: 47-50 °C []
  • Boiling point: 148-150 °C at 10 mmHg []
  • Solubility: Soluble in organic solvents like dichloromethane, benzene, and toluene [].
  • Stability: Air and moisture sensitive. Decomposes on exposure to air and moisture [].

Borane-diphenylphosphine complex is a hazardous compound. Here are some key safety concerns:

  • Toxicity: Limited data available on specific toxicity, but it should be handled with caution as a potential irritant.
  • Flammability: Flammable solid. Ignites readily on contact with air or moisture [].
  • Reactivity: Reacts violently with water and strong oxidizing agents [].

Safety Precautions:

  • Handle the complex under inert atmosphere and with proper personal protective equipment (PPE) like gloves, goggles, and respirator.
  • Store in a cool, dry, and well-ventilated place in sealed containers under inert atmosphere [].
  • Dispose of waste according to appropriate regulations for hazardous materials.
, notably:

  • Nucleophilic Addition Reactions: It can act as a nucleophile, facilitating the addition to electrophilic centers such as carbonyl groups.
  • Deprotonation Reactions: In the presence of strong bases, diphenylphosphine borane can undergo deprotonation to form diphenylphosphide derivatives .
  • Catalytic Reactions: It is employed in catalytic dehydrogenation reactions, particularly when combined with ruthenium bidentate phosphine complexes .
  • Staudinger Ligation: Diphenylphosphine borane is utilized in catalyst-free Staudinger ligation for indirect fluorine-18 radiolabeling applications .

Diphenylphosphine borane can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting diphenylphosphine with borane in a controlled environment, typically under inert conditions to prevent oxidation.
  • Reduction of Triphenylphosphine: Diphenylphosphine can also be prepared by reducing triphenylphosphine using lithium reagents, followed by protonation to yield diphenylphosphine .
  • Phosphination Reactions: It can be synthesized through phosphination reactions involving various substrates that yield phosphine-borane complexes .

Diphenylphosphine borane has several applications in chemistry:

  • Catalysis: It serves as a catalyst or co-catalyst in various organic transformations, including hydrogenation and coupling reactions.
  • Synthesis of Phosphine Ligands: The compound is used to prepare chiral phosphine-phosphite bidentate ligands, which are crucial in asymmetric synthesis .
  • Protecting Group: In synthetic organic chemistry, it acts as an efficient protecting group for functional groups susceptible to oxidation .

Interaction studies involving diphenylphosphine borane often focus on its reactivity with other chemical species. For instance:

  • Reactions with Boranes: It has been shown to react with various boranes, leading to the formation of new complexes that exhibit unique properties useful in catalysis and material science.
  • Frustrated Lewis Pairs: Diphenylphosphine borane can interact with frustrated Lewis pairs, enhancing its utility in catalysis involving sterically hindered nitrogen bases and group 14 triflates .

Similar Compounds

Several compounds share structural or functional similarities with diphenylphosphine borane. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
Triphenylphosphine boraneC18H21BPC_{18}H_{21}BPMore sterically hindered; stronger ligand properties.
Dimethylphenylphosphine boraneC13H19BPC_{13}H_{19}BPExhibits different nucleophilicity due to methyl groups.
PhenyldiphenylphosphineC13H15PC_{13}H_{15}PActs as a versatile ligand but lacks boron component.
Diphosphino-boranesVaries based on substituentsOften used for creating more complex coordination compounds.

Diphenylphosphine borane stands out due to its balance between nucleophilicity and stability against oxidation compared to other phosphines. Its ability to form stable complexes with boron enhances its utility in synthetic and catalytic applications.

Molecular Structure and Bonding

Structural Parameters of Phosphorus-Boron Adduct Formation

The molecular structure of diphenylphosphine borane is characterized by the formation of a dative bond between the lone pair electrons on phosphorus and the vacant orbital on boron. The compound adopts the molecular formula C₁₂H₁₄BP with a linear formula representation of (C₆H₅)₂PH·BH₃ [1] [5]. This adduct formation results from the coordination of diphenylphosphine as a Lewis base to borane acting as a Lewis acid.

The phosphorus-boron bond length in diphenylphosphine borane complexes typically ranges from 1.91 to 1.94 Å [6] [7]. This bond distance is characteristic of single dative bonds between phosphorus and boron atoms and is significantly longer than covalent phosphorus-boron double bonds, which typically measure 1.763-1.913 Å [7]. The extended bond length reflects the dative nature of the interaction, where electron density is donated from phosphorus to the electron-deficient boron center.

Both the phosphorus and boron atoms in diphenylphosphine borane adopt tetrahedral geometries [6] [7]. The phosphorus center is coordinated by two phenyl groups, one hydrogen atom, and the boron atom, while the boron center is coordinated by three hydrogen atoms and the phosphorus atom. This tetrahedral arrangement is consistent with sp³ hybridization at both atomic centers.

Crystallographic Analysis and Structural Confirmation

Crystallographic studies have provided detailed structural information for diphenylphosphine borane and related compounds. The crystallographic analysis reveals that the compound maintains its molecular integrity in the solid state with well-defined bond lengths and angles [8] [9]. X-ray diffraction studies have confirmed the tetrahedral coordination environments around both phosphorus and boron atoms.

The crystal structures show that diphenylphosphine borane molecules can exist in various polymorphic forms depending on crystallization conditions [9] [10]. The intermolecular interactions in the crystal lattice are primarily van der Waals forces and weak hydrogen bonding interactions involving the borane hydrogens and aromatic systems.

Physical Properties

Physical State and Appearance

Diphenylphosphine borane exists as a white to off-white crystalline solid at room temperature [1] [3] [11] [12]. The compound can be obtained as either a powder or well-formed crystals depending on the preparation and purification methods employed [1] [3] [11] [12]. The material exhibits typical characteristics of organophosphorus compounds with a relatively stable solid-state form under inert conditions.

Melting and Boiling Points

The melting point of diphenylphosphine borane is reported to be in the range of 47-50°C [1] [4] [11] [12] [13]. This relatively low melting point is characteristic of molecular crystals held together primarily by weak intermolecular forces. The boiling point occurs at 148-150°C under reduced pressure conditions of 10 mmHg [1] [4] [12] [13]. The requirement for reduced pressure during distillation reflects the thermal sensitivity of the phosphine-borane adduct bond.

Solubility Profile in Various Solvents

Diphenylphosphine borane exhibits limited solubility in water and actually decomposes upon contact with water [14] [15]. This water reactivity is characteristic of borane-containing compounds, which readily react with protic solvents to release hydrogen gas. The compound shows good solubility in organic solvents such as dichloromethane, chloroform, and aromatic solvents [16] [17]. The solubility in organic media facilitates its use in synthetic applications and purification procedures.

The moisture sensitivity of diphenylphosphine borane necessitates storage and handling under inert atmospheric conditions [11] [18]. Exposure to atmospheric moisture can lead to gradual decomposition and loss of the protective borane group.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (³¹P, ¹¹B, ¹H) Spectral Profiles

Nuclear magnetic resonance spectroscopy provides valuable structural information for diphenylphosphine borane. The ³¹P NMR chemical shifts are highly dependent on the coordination environment and can vary significantly based on the degree of boron coordination [19] [20]. In coordinated diphenylphosphine borane, the phosphorus signal typically appears at different chemical shifts compared to the free phosphine.

The ¹¹B NMR spectrum typically exhibits a characteristic doublet at approximately -37.8 ppm with a coupling constant (¹J_BP) of 57 Hz [19] [21] [22]. This downfield shift relative to free borane reflects the coordination to phosphorus, and the doublet splitting arises from direct coupling between the boron and phosphorus nuclei [19] [21] [22]. The magnitude of the coupling constant provides information about the strength of the phosphorus-boron dative bond.

¹H NMR spectroscopy reveals multiple distinct resonance regions for diphenylphosphine borane [19] [23]. The aromatic protons from the phenyl groups typically appear in the 7.0-7.5 ppm region as complex multiplets [19] [23]. The phosphorus-bound hydrogen appears as a complex multiplet due to coupling with both phosphorus and the neighboring aromatic protons. The borane hydrogens typically appear as a broad quartet in the upfield region, reflecting the quadrupolar nature of the boron nucleus and rapid exchange processes [19] [23] [21].

Infrared Spectroscopy and Vibrational Analysis

Infrared spectroscopy provides detailed information about the vibrational modes in diphenylphosphine borane. The infrared spectrum exhibits characteristic absorption bands that can be assigned to specific molecular vibrations based on frequency, intensity, and isotopic substitution studies [24] [25] [26] [27].

The phosphorus-hydrogen stretching vibration appears in the frequency range of 2300-2400 cm⁻¹ as a strong absorption [24] [25] [26] [27]. The borane group exhibits both symmetric and antisymmetric boron-hydrogen stretching modes in the ranges of 2400-2500 cm⁻¹ and 2450-2550 cm⁻¹, respectively [24] [25] [26] [27]. These frequencies are characteristic of terminal B-H bonds in phosphine-borane adducts.

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity [24] [25]. The aromatic carbon-carbon stretching modes contribute strong absorptions in the 1400-1600 cm⁻¹ region [24] [25]. The phosphorus-boron stretching vibration, which is diagnostic of the dative bond, appears in the 400-800 cm⁻¹ region with medium intensity [25] [27] [28].

Additional vibrational modes include boron-hydrogen bending vibrations in the 1100-1200 cm⁻¹ range and phosphorus-hydrogen bending modes in the 900-1000 cm⁻¹ region [25] [26] [27]. Ring deformation modes of the phenyl groups contribute variable intensity absorptions in the 700-900 cm⁻¹ region [24] [25].

The vibrational analysis of diphenylphosphine borane has been supported by theoretical calculations using density functional theory methods, which provide excellent agreement with experimental observations [25] [27] [28]. These computational studies have confirmed the assignments of specific vibrational modes and provided insights into the nature of the phosphorus-boron dative bond.

Direct Complexation Methods

The direct complexation approach represents the most straightforward methodology for synthesizing diphenylphosphine borane, involving the direct reaction between diphenylphosphine and various borane sources. This method has gained significant attention due to its operational simplicity and high efficiency.

Reaction of Diphenylphosphine with Borane Sources

The fundamental reaction involves the Lewis acid-base interaction between diphenylphosphine and borane, forming a stable adduct through coordination of the phosphorus lone pair to the electron-deficient boron center [1] [2]. The most commonly employed borane sources include borane-tetrahydrofuran complex, borane-dimethyl sulfide complex, and sodium borohydride systems.

Borane-Tetrahydrofuran Complex Method: The reaction of diphenylphosphine with borane-tetrahydrofuran complex proceeds under mild conditions at temperatures ranging from 0°C to room temperature. The reaction typically requires 1-3 hours for completion and yields 85-95% of the desired product [3] [4]. The mechanism involves initial coordination of the phosphorus atom to borane, followed by rapid complexation to form the thermodynamically stable phosphine-borane adduct.

Borane-Dimethyl Sulfide Complex Method: This approach utilizes borane-dimethyl sulfide as the borane source, offering advantages in terms of commercial availability and handling convenience. The reaction conditions are similar to the tetrahydrofuran method, with temperatures maintained between 0°C and room temperature [5]. The dimethyl sulfide complex provides excellent selectivity and yields comparable to the tetrahydrofuran method.

Sodium Borohydride-Cerium Chloride System: A more sophisticated approach involves the use of sodium borohydride activated by cerium chloride, which has been demonstrated to provide enhanced reducing capability and selective borane transfer [6]. This method operates at room temperature and typically requires 2-4 hours for complete conversion, yielding 80-90% of the target compound.

Optimization of Reaction Conditions

The optimization of reaction conditions for direct complexation methods involves careful consideration of temperature, solvent selection, reagent stoichiometry, and reaction time. Temperature control is crucial for achieving high yields while minimizing side reactions [7].

Temperature Effects: Lower temperatures (0°C to room temperature) favor the formation of the desired phosphine-borane complex while suppressing decomposition pathways. Higher temperatures can lead to degradation of the borane source or unwanted side reactions [8].

Solvent Selection: Tetrahydrofuran emerges as the preferred solvent due to its ability to solubilize both reactants while maintaining chemical inertness toward the borane species. Diethyl ether represents an alternative choice, particularly for large-scale preparations [9].

Stoichiometric Considerations: Optimal results are achieved using slight excess of borane source (1.1-1.2 equivalents) to ensure complete conversion of diphenylphosphine while minimizing waste [10]. The excess borane can be readily removed during purification.

Alternative Synthetic Routes

Beyond direct complexation methods, several alternative synthetic routes have been developed to access diphenylphosphine borane, each offering distinct advantages for specific applications or starting materials.

Phase Transfer Catalysis Methods

Phase transfer catalysis represents an innovative approach for synthesizing diphenylphosphine borane derivatives, particularly useful for introducing functional groups or creating modified structures [11] [12]. The method involves the use of phase transfer catalysts such as tetrabutylammonium bromide to facilitate reactions between diphenylphosphine borane and various electrophiles in biphasic systems.

Alkylation Reactions: The alkylation of diphenylphosphine borane proceeds with good to excellent yields (60-90%) using various alkyl halides as electrophiles in the presence of phase transfer catalysts [13] [14]. The reactions typically require aqueous potassium hydroxide as the base and proceed under mild conditions at temperatures of 50-70°C.

Mechanistic Considerations: The phase transfer mechanism involves the formation of a lipophilic ion pair between the phosphide anion and the quaternary ammonium cation, enabling the nucleophilic attack on the electrophile in the organic phase [15].

Metal-Catalyzed Synthesis Approaches

Metal-catalyzed approaches offer sophisticated methods for synthesizing diphenylphosphine borane, particularly for creating complex molecular architectures or introducing specific functional groups [16] [17].

Palladium-Catalyzed Methods: Palladium-catalyzed reactions have been employed for the synthesis of functionalized diphenylphosphine borane derivatives. One notable example involves the reaction of diphenylphosphine borane with dichloromethane under palladium catalysis, yielding chloromethyl-substituted products [11] [12]. These reactions typically require temperatures of 160°C and reaction times of 5 hours.

Iridium-Catalyzed Hydrosilylation: Iridium complexes have been successfully employed in the hydrosilylation of alkenyl phosphine borane complexes, providing access to silane-functionalized derivatives [8] [18]. The method uses iridium chloride cyclooctadiene dimers as catalysts and proceeds at room temperature with triethoxysilane as the silylating agent.

Iron-Catalyzed Dehydrocoupling: Iron-catalyzed dehydrocoupling reactions have been developed for the synthesis of polymeric phosphine borane materials, representing an environmentally benign approach to these compounds [19] [17].

Purification and Isolation Techniques

The purification and isolation of diphenylphosphine borane require careful consideration of the compound's physical and chemical properties. The borane protection group provides stability toward air oxidation, enabling the use of conventional purification methods [20] [21].

Silica Gel Chromatography: Column chromatography using silica gel represents the most commonly employed purification method, providing excellent separation and high purity products (>95%) [22] [23]. The typical eluent system consists of hexane-ethyl acetate mixtures, with ratios ranging from 50:50 to 90:10 depending on the specific derivative and impurities present.

Distillation Methods: Vacuum distillation provides an effective purification method for diphenylphosphine borane, with the compound distilling at 148-150°C under reduced pressure (10 mmHg) [3] [24]. Bulb-to-bulb distillation offers particular advantages for laboratory-scale purifications, yielding products with purity exceeding 92%.

Recrystallization: Recrystallization from appropriate solvents such as ethanol, pentane, or toluene can provide highly pure diphenylphosphine borane (>97% purity) [3] [9]. The method is particularly effective for removing trace impurities and achieving analytical purity.

Extraction Methods: Liquid-liquid extraction using dichloromethane-water or diethyl ether-water systems provides a simple and scalable purification approach, particularly useful for removing inorganic salts and polar impurities [5].

Scale-up Considerations and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of diphenylphosphine borane requires careful consideration of safety, economics, and environmental factors [6].

Equipment Requirements: Industrial synthesis necessitates the use of specialized equipment including stainless steel reactors, automated control systems, and explosion-proof electrical installations due to the pyrophoric nature of some reagents [25]. Continuous monitoring systems are essential for maintaining optimal reaction conditions and ensuring product quality.

Safety Considerations: The industrial synthesis of diphenylphosphine borane requires comprehensive safety measures including pressure relief systems, automated safety interlocks, and process hazard analysis. The handling of borane sources requires particular attention due to their flammable and toxic nature [26].

Economic Factors: The cost of diphenylphosphine borane production decreases significantly with scale, ranging from $500-1000 per kilogram at laboratory scale to $30-80 per kilogram for continuous process operations. The choice of synthesis method depends on the required scale, with direct complexation methods preferred for smaller scales and continuous flow processes advantageous for large-scale production.

Environmental Considerations: Industrial synthesis must address waste minimization and environmental impact. Continuous flow processes offer advantages in terms of reduced waste generation and improved atom economy compared to batch processes [7].

Quality Control: Industrial production requires comprehensive analytical methods including nuclear magnetic resonance spectroscopy, gas chromatography-mass spectrometry, and process analytical technology for real-time monitoring. The implementation of statistical process control ensures consistent product quality and regulatory compliance [6].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Last modified: 08-16-2023

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